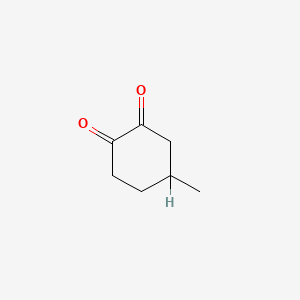

1,2-Cyclohexanedione, 4-methyl-

説明

Significance of Cyclohexanedione Frameworks in Organic Chemistry

Cyclohexanedione frameworks are fundamental building blocks in the realm of organic synthesis. Their high reactivity makes them ideal precursors for constructing a wide variety of organic molecules, most notably heterocyclic compounds. researchgate.net Heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The ability of cyclohexanediones to participate in a diverse range of chemical reactions allows chemists to build complex bicyclic and polycyclic systems. researchgate.net Furthermore, traditional synthetic routes like the [3+3] Michael-Claisen condensation process provide efficient methods for creating these valuable cyclohexane-1,3-dione frameworks from simpler starting materials. acs.org The cyclohexane-1,3-dione skeleton is also a key molecular feature in a class of natural and synthetic herbicides. nih.gov

Academic Interest in Substituted Cyclic Diketones

The academic community has shown significant interest in substituted cyclic diketones due to their versatile reactivity and structural features. These compounds, particularly 1,2-diketones, can exist in equilibrium with their enol tautomer, a form known as a diosphenol. nih.gov This tautomerism, where a proton migrates from a carbon atom to an oxygen atom, results in a molecule with both ketone and alcohol (enol) functionalities. The enol form of cyclic 1,2-diketones exhibits significant nucleophilicity, making it reactive towards various electrophiles, which is a key feature exploited in complex molecule synthesis. nih.gov

This unique reactivity has been harnessed in the total synthesis of natural products, such as the sesterterpene (-)-terpestacin, which has shown promising anti-HIV and anti-cancer activities. nih.gov Research has also extended to the synthesis and reactivity of fluorinated cyclic ketones, where electrophilic fluorination reagents are used to create novel compounds with potentially altered biological and chemical properties. sapub.org Studies into the keto-enol tautomerism of these systems, often aided by theoretical calculations, continue to provide deeper insights into their behavior. mdpi.com

Overview of Research Trajectories for 1,2-Cyclohexanedione (B122817), 4-Methyl-

Research involving 1,2-Cyclohexanedione, 4-methyl- has followed several distinct trajectories. Primarily, it is recognized as a valuable intermediate in organic synthesis. ontosight.ai Its diketone functionality serves as a handle for introducing further chemical complexity, enabling the construction of larger, more intricate molecules, including those with potential biological activity. ontosight.ai Investigations have suggested that the compound may possess cytotoxic effects against certain cell lines, hinting at possible applications in anticancer research. ontosight.ai

A significant area of study has focused on its derivative, 1,2-Cyclohexanedione, 4-methyl-, dioxime. This related compound, where the two ketone groups are converted to oximes, is a well-established analytical reagent. chemicalbook.com It acts as a chelating agent, forming stable complexes with transition metal ions, and is particularly useful for the detection and quantification of nickel and palladium. chemicalbook.comgoogle.com The compound has also been identified as a component of tobacco smoke, which opens avenues for its study in the context of toxicology and environmental science. researchgate.net

Interdisciplinary Relevance: Bridging Organic Synthesis, Theoretical Chemistry, and Advanced Materials Science

The study of 1,2-Cyclohexanedione, 4-methyl- and its parent framework extends beyond traditional organic chemistry, finding relevance in interdisciplinary fields. In theoretical chemistry, computational methods like Density Functional Theory (DFT) are employed to study the structural properties of related cyclic β-diketones, such as their keto-enol tautomerism. mdpi.com These theoretical investigations provide a deeper understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

In the realm of advanced materials science, cyclohexane (B81311) frameworks are crucial. For instance, the oxidation of cyclohexane to produce cyclohexanone (B45756) and cyclohexanol (B46403) (known as KA oil), a key industrial process for the production of Nylon, is a major area of research. rsc.orgresearchgate.net Scientists are developing sophisticated catalysts, such as Metal-Organic Frameworks (MOFs), to improve the efficiency and selectivity of this oxidation. rsc.orgresearchgate.net MOFs are crystalline materials with porous structures built from metal ions or clusters linked by organic molecules. While research may not have focused specifically on incorporating 1,2-Cyclohexanedione, 4-methyl- into these frameworks, the fundamental chemistry of the cyclohexane ring is central to these advanced applications. Relatedly, Covalent Organic Frameworks (COFs), which are entirely organic porous polymers, represent another class of advanced materials where the principles of organic synthesis and molecular design are paramount. mdpi.com

Chemical Compound Data

Below are tables summarizing key identifiers and properties for 1,2-Cyclohexanedione, 4-methyl- and its corresponding dioxime derivative.

Table 1: Properties of 1,2-Cyclohexanedione, 4-methyl-

| Property | Value |

|---|---|

| Molecular Formula | C7H10O2 |

| CAS Number | 3008-43-3 epa.govepa.gov |

| Class | Cyclic Diketone ontosight.ai |

| Physical State | Solid at room temperature ontosight.ai |

Table 2: Properties of 1,2-Cyclohexanedione, 4-methyl-, 1,2-dioxime

| Property | Value |

|---|---|

| Molecular Formula | C7H12N2O2 |

| Molecular Weight | 156.185 g/mol guidechem.com |

| CAS Number | 18310-19-5 guidechem.comlocalpharmaguide.comchemsrc.com |

| Boiling Point | 253°C at 760 mmHg guidechem.com |

| Density | 1.3 g/cm³ guidechem.com |

Structure

3D Structure

特性

IUPAC Name |

4-methylcyclohexane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-2-3-6(8)7(9)4-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVXNJKNQOPOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883934 | |

| Record name | 1,2-Cyclohexanedione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3008-42-2 | |

| Record name | 4-Methyl-1,2-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3008-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedione, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003008422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedione, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclohexanedione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 1,2 Cyclohexanedione, 4 Methyl

Classic and Evolving Synthetic Pathways for Cyclohexanedione Scaffolds

Traditional methods for constructing the cyclohexanedione framework have long been established, primarily relying on the oxidation of corresponding ketone precursors or the cyclization of linear, acyclic molecules.

Oxidation Reactions of Cyclohexanone (B45756) Derivatives

A primary and direct route to 1,2-cyclohexanediones involves the oxidation of the α-methylene group of the corresponding cyclohexanone.

One of the most established methods for this transformation is the Riley oxidation , which employs selenium dioxide (SeO₂) as the oxidant. wikipedia.orgadichemistry.com The reaction typically involves heating the ketone substrate, in this case, 4-methylcyclohexanone (B47639), with a stoichiometric amount of SeO₂ in a solvent like dioxane. nih.gov The mechanism proceeds through the enol form of the ketone, which attacks the electrophilic selenium center. Subsequent steps involving dehydration and hydrolysis lead to the formation of the desired 1,2-dicarbonyl compound. wikipedia.org This method is effective for the α-oxidation of ketones to produce α-diketones. adichemistry.comnih.gov

Another approach involves the use of transition metal catalysts. For instance, the oxidation of 4-methylcyclohexanone can be catalyzed by Ruthenium(III) in the presence of an oxidant like periodate (B1199274) in an alkaline medium. The reaction mechanism is complex and can involve the formation of various intermediate complexes and different oxidation states of the ruthenium catalyst.

A different strategy involves the bromination of cyclohexanone to yield 2,6-dibromocyclohexanone, which is then subjected to hydrolysis with an inorganic alkali to produce 1,2-cyclohexanedione (B122817). google.com This two-step process offers an alternative pathway from the ketone starting material.

Condensation Routes from Acyclic Precursors

An alternative to the oxidation of pre-formed rings is the construction of the cyclohexanedione scaffold from acyclic precursors through condensation reactions. The Dieckmann condensation , an intramolecular version of the Claisen condensation, is a powerful tool for forming five- and six-membered rings. wikipedia.org This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester.

To synthesize a 4-methyl-1,2-cyclohexanedione scaffold, a suitably substituted pimelic acid diester, such as diethyl 4-methylheptanedioate, could serve as the acyclic precursor. Treatment of this diester with a strong base, like sodium ethoxide, would initiate an intramolecular condensation. The base abstracts an α-proton from one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Elimination of an alkoxide leaving group results in the formation of a six-membered ring, specifically a 2-carboethoxy-5-methylcyclohexanone. Subsequent hydrolysis of the ester group followed by decarboxylation would yield 5-methylcyclohexan-1,3-dione. Further chemical transformations would be necessary to convert this 1,3-dione isomer into the target 1,2-dione. While this illustrates the principle, direct synthesis of 1,2-diones via this route is less common and requires additional oxidative steps.

Comparative Analysis of Yields and Selectivity in Traditional Preparations

The efficiency of traditional synthetic methods for producing cyclohexanedione scaffolds can vary significantly based on the chosen pathway and specific reaction conditions. Yields are often moderate, and selectivity can be a challenge, particularly with multi-step sequences or highly reactive intermediates.

For oxidation reactions, the Riley oxidation of a cyclohexanone derivative to an α-keto group using SeO₂ has been reported with yields around 80% in some systems. nih.gov A general experimental procedure for the Riley oxidation of a ketone to a 1,2-dicarbonyl product reports a yield of 70%. nrochemistry.com However, selenium dioxide is highly toxic, which presents a significant drawback for large-scale applications.

Below is a table comparing yields for related traditional cyclohexanedione preparations.

| Method | Starting Material | Product | Reported Yield (%) | Reference |

| Riley Oxidation | Generic Ketone | 1,2-Dicarbonyl | 70 | nrochemistry.com |

| Riley Oxidation | Cyclohexanone Moiety | α-Keto Group | 80 | nih.gov |

| Mannich/Hydrogenolysis | 1,3-Cyclohexanedione | 2-Methyl-1,3-cyclohexanedione | 87-89 | googleapis.com |

| Dieckmann Condensation | Diethyl Succinate | 2,5-Dicarbethoxy-1,4-cyclohexanedione | 64-68 | orgsyn.org |

| Hydrolysis/Decarboxylation | 2,5-Dicarbethoxy-1,4-cyclohexanedione | 1,4-Cyclohexanedione (B43130) | 81-89 | orgsyn.org |

Advanced Synthetic Protocols for 1,2-Cyclohexanedione, 4-Methyl-

In response to the limitations of classical methods, including harsh conditions and the use of toxic reagents, advanced synthetic protocols are being developed. These focus on improving efficiency, selectivity, and the environmental profile of the synthesis.

Metal-Free Oxidation Approaches (e.g., TEMPO-mediated)

Metal-free oxidation methods offer a greener alternative to traditional heavy metal or selenium-based oxidations. (2,2,6,6-Tetramethylpiperidine-1-yl)oxyl, or TEMPO, is a stable nitroxyl (B88944) radical that can act as a catalyst for the oxidation of a wide range of substrates in the presence of a stoichiometric co-oxidant.

While TEMPO is widely used for the oxidation of alcohols to aldehydes and ketones, its application for the direct α-oxidation of a ketone like 4-methylcyclohexanone to the corresponding α-dione is less direct. A more viable strategy involves a two-step process. First, 4-methylcyclohexanone can be converted into its silyl (B83357) enol ether. This intermediate can then be oxidized using a nitroxyl-radical-catalyzed system with a co-oxidant like magnesium monoperoxyphthalate hexahydrate (MMPP) to furnish the α-diketone. This approach avoids the use of heavy metals and provides a pathway to the desired product under milder conditions.

Condensation-Hydrolysis of Alkoxide Esters and Related Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design of synthetic routes. This involves prioritizing the use of renewable feedstocks, employing catalytic rather than stoichiometric reagents, and minimizing waste.

The condensation routes discussed previously can be adapted to align with green chemistry principles. The acyclic diester precursors for the Dieckmann condensation, such as pimelic acid derivatives, can potentially be sourced from biomass. For instance, certain renewable platform chemicals can be converted into diacids through various chemical transformations.

The condensation reaction itself, while traditionally using a stoichiometric amount of a strong base like sodium ethoxide, can be optimized to use catalytic amounts of base, thereby reducing waste. The term "condensation-hydrolysis of alkoxide esters" aptly describes this pathway, where an intramolecular condensation of a diester (an "alkoxide ester") is followed by the hydrolysis of the resulting β-keto ester intermediate and subsequent decarboxylation to afford the cyclic ketone.

Microwave-Assisted Synthesis Techniques for Substituted Cyclohexanediones

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. organic-chemistry.orgnih.gov These advantages are particularly relevant in the synthesis of substituted cyclohexanediones and their derivatives.

The application of microwave irradiation can significantly improve the efficiency of reactions such as coupling and acylation, which are pivotal in constructing the substituted cyclohexanedione framework. nih.gov For instance, in a modified protocol for preparing substituted 2-phenyl-2-cyclohexanedione enol esters, microwave irradiation was employed for the initial coupling reaction, resulting in notable improvements in both reaction time and yield. nih.gov Similarly, the synthesis of various heterocyclic compounds, which can be derived from dione (B5365651) precursors, demonstrates the broad utility of microwave heating. organic-chemistry.orgnih.govmdpi.com One-pot, multi-step syntheses are also made more feasible and sustainable through microwave assistance, as it facilitates rapid sequential reactions without the need for isolating intermediates. nih.gov

While a specific microwave-assisted protocol for the direct synthesis of 4-methyl-1,2-cyclohexanedione is not extensively detailed in the literature, the principles can be extrapolated from related syntheses. For example, the synthesis of heteroaryl 1,2-diketones has been successfully achieved using microwave irradiation to promote an efficient and environmentally friendly process. nih.gov These methods often involve palladium catalysts and oxidizing agents, completing the reaction sequence in significantly reduced time frames. nih.gov The general procedure for synthesizing substituted 1,2,4-triazoles under microwave irradiation, which proceeds smoothly without a catalyst and shows excellent functional-group tolerance, further underscores the potential of this technology for synthesizing complex molecules like 4-methyl-1,2-cyclohexanedione. organic-chemistry.org

Regioselective and Stereoselective Synthesis of 4-Methyl-1,2-Cyclohexanedione

Achieving regioselectivity and stereoselectivity is a critical challenge in the synthesis of substituted cyclohexanones due to the multiple reactive sites and the conformational flexibility of the cyclohexane (B81311) ring. The position of the methyl group in 4-methyl-1,2-cyclohexanedione is defined, but controlling the stereochemistry (the spatial arrangement of atoms) requires sophisticated synthetic strategies.

The stereoselective synthesis of the cyclohexanone skeleton is of considerable interest as it forms the core structure of many natural products and pharmaceuticals. beilstein-journals.org One powerful strategy involves a cascade inter–intramolecular double Michael reaction, which can produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org Another advanced method is the diastereoselective reductive Cope rearrangement, which can be used to construct 1,2,4-trifunctionalized cyclohexanes. nsf.gov

The presence of a methyl group on the cyclohexane ring can significantly influence the ring's dynamics and conformational preferences, which in turn can be exploited to control reactivity and stereochemical outcomes. nih.gov For example, the addition of a 4-methyl group to a 1,2-disubstituted cyclohexane ring can stabilize a specific chair conformation by minimizing unfavorable steric interactions, thereby enhancing the rate of certain reactions compared to the unsubstituted ring. nih.gov The synthesis of 4-methyl-cis- and 4-methyl-trans-1,2-cyclohexanecarboxylic acid amides has been achieved starting from 4-methyl-1,2-cyclohexanedicarboxylic anhydride, demonstrating a pathway to stereocontrolled derivatives. nih.govbiosynth.com Unexpected diastereomer formation and interconversion have been observed during the derivatization of related cyclohexane systems, highlighting the complexity and the need for careful control of reaction conditions to isolate the desired isomer. acs.org

Derivatization Chemistry of the 1,2-Cyclohexanedione, 4-Methyl- Core

The 1,2-dicarbonyl moiety and the adjacent methyl-substituted ring of 4-methyl-1,2-cyclohexanedione provide multiple sites for chemical modification, leading to a diverse range of derivatives.

Formation of Oxime Derivatives (e.g., Dioximes)

The ketone functional groups of 4-methyl-1,2-cyclohexanedione readily react with hydroxylamine (B1172632) to form oxime derivatives. wikipedia.orgnih.gov Given the presence of two ketone groups, the formation of a dioxime is a characteristic reaction. The corresponding dioxime of the parent compound, 1,2-cyclohexanedione dioxime (also known as Nioxime), is a well-characterized compound. scbt.comepa.govnih.gov It can be prepared by reacting 1,2-cyclohexanedione with hydroxylammonium chloride in a basic aqueous solution. orgsyn.org

The reaction involves the condensation of hydroxylamine with each of the carbonyl groups. wikipedia.org For an unsymmetrical ketone, two different geometric stereoisomers (E/Z isomers) of the oxime can potentially form. khanacademy.org

Table 2: Properties of 1,2-Cyclohexanedione Dioxime (Nioxime)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 492-99-9 | scbt.comepa.gov |

| Molecular Formula | C₆H₁₀N₂O₂ | scbt.comnih.gov |

| Molecular Weight | 142.16 g/mol | epa.govnih.gov |

| Melting Point | 188-190 °C (decomposes) | chemicalbook.com |

| Appearance | White crystalline material | orgsyn.orgchemicalbook.com |

The presence of the 4-methyl group is expected to influence the reactivity of the ketone. The electron-donating nature of the methyl group can increase the nucleophilicity of the oxime, potentially affecting subsequent reactions like the Beckmann rearrangement compared to the unsubstituted cyclohexanone oxime.

Condensation with Diamines to Yield Diaza Heterocycles

The 1,2-dicarbonyl structure is a versatile precursor for the synthesis of nitrogen-containing heterocyclic compounds (diaza heterocycles). A representative reaction is the condensation with bifunctional nucleophiles like diamines. nih.gov This reaction typically proceeds to form fused heterocyclic rings, such as quinoxalines when condensed with phenylenediamines. nih.gov

The synthesis of these heterocycles is valuable as the resulting ring systems are common motifs in bioactive molecules. The general strategy involves the reaction of the 1,2-diketone with a diamine, often under conditions that facilitate the removal of water to drive the reaction to completion. While the direct condensation of 4-methyl-1,2-cyclohexanedione with various diamines is not explicitly detailed, the reactivity pattern is well-established for 1,2-diketones. nih.gov The synthesis of other diaza heterocycles, such as 1,2-diazetidines, involves different strategies but highlights the importance of these nitrogen-containing rings in chemistry. msstate.edu

Functionalization at the Methyl Group and Cyclohexane Ring

Beyond the carbonyl groups, the methyl group and the C-H bonds on the cyclohexane ring offer sites for further functionalization. The selective modification of these positions can introduce new chemical properties and lead to novel structures.

Studies on the functionalization of methylcyclohexane (B89554) have shown that it is possible to introduce functionality, such as a chlorine atom, onto the ring using manganese(III) complexes as catalysts. mdpi.com In these reactions, 1-chloro-4-methylcyclohexane (B1618050) was identified as a major product, indicating a degree of regioselectivity for the positions on the ring. mdpi.com Such methods could potentially be adapted to introduce functionality onto the cyclohexane ring of 4-methyl-1,2-cyclohexanedione.

The cyclohexane ring can also be functionalized through more complex, multi-step sequences. For example, methods have been developed for the synthesis of 1,2,4-trifunctionalized cyclohexanes where functional groups like alkenes and protected amines can be orthogonally manipulated. nsf.gov The alkene can undergo hydrogenation or cross-metathesis, while a phthalimide (B116566) protecting group can be removed to allow for further reactions like sulfonylation. nsf.gov Furthermore, the inherent reactivity of the cyclohexane ring can be harnessed in rearrangement reactions to build complex polycyclic frameworks. nih.gov The introduction of a methyl group can also be used to control the dynamic properties and conformational preferences of the ring, thereby influencing its reactivity at other positions. nih.gov

Reactivity, Reaction Mechanisms, and Tautomeric Equilibria of 1,2 Cyclohexanedione, 4 Methyl

Carbonyl Reactivity and Nucleophilic Attack Mechanisms

The two carbonyl groups of 1,2-cyclohexanedione (B122817), 4-methyl- are the primary sites of reactivity, readily undergoing nucleophilic attack. The proximity of the two carbonyls can lead to unique cyclization and condensation reactions.

A characteristic reaction of 1,2-dicarbonyl compounds is condensation with binucleophiles, particularly 1,2-diamines. The reaction of 1,2-cyclohexanedione, 4-methyl- with an ortho-phenylenediamine is a classic method for synthesizing quinoxaline (B1680401) derivatives. wikipedia.orgnih.gov

The mechanism for this acid- or catalyst-mediated reaction involves a two-step process:

Nucleophilic Attack and Imine Formation: One amino group of the diamine attacks one of the carbonyl carbons. This is followed by the elimination of a water molecule to form an imine (a Schiff base).

Intramolecular Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion. A second molecule of water is eliminated, leading to the formation of a dihydropyrazine (B8608421) ring, which rapidly aromatizes to yield the stable quinoxaline product.

This reaction is highly efficient and can be performed under mild conditions, often at room temperature with a suitable catalyst. nih.gov

1,2-Cyclohexanediones can also participate in base-catalyzed aldol-type condensation reactions. For instance, reaction with a methyl ketone like acetone (B3395972) can occur via nucleophilic attack of the acetone enolate on one of the carbonyl carbons of the dione (B5365651). cdnsciencepub.com

The reactivity of 1,2-cyclohexanedione, 4-methyl- serves as a gateway to a variety of complex heterocyclic structures, which are significant scaffolds in medicinal chemistry and materials science.

Quinoxalines: As detailed above, condensation with 1,2-diamines is a straightforward and high-yielding route to substituted quinoxalines. nih.govorganic-chemistry.orgresearchgate.net This reaction is a cornerstone in the synthesis of this class of heterocycles.

Dioximes: Reaction with hydroxylamine (B1172632) yields the corresponding 1,2-dioxime, known as nioxime (B7763894) (for the parent compound). wikipedia.org These dioximes are excellent chelating ligands for various metal ions.

Diaza Heterocycles: Besides quinoxalines, condensation with other 1,2-diamines provides access to a broad range of diaza heterocycles. wikipedia.org

Triazoles: Reactions with reagents such as aryl azides in the presence of an amine catalyst can lead to the formation of cyclohexane-fused 4,5-dihydro-1,2,3-triazoles. rsc.org

The versatility of the 1,2-dione moiety allows for its incorporation into various synthetic strategies, including multicomponent reactions, to build molecular complexity efficiently. thieme-connect.de

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data concerning the photochemical transformations, reaction dynamics, and oxidation-reduction pathways for the chemical compound 1,2-Cyclohexanedione, 4-methyl- .

While general principles of photochemistry for the α-diketone class of compounds are well-established, and studies on the reactivity of the parent molecule, 1,2-cyclohexanedione, exist, these findings cannot be directly extrapolated to the 4-methyl substituted derivative with the scientific accuracy required for this article. The presence of the methyl group at the 4-position is expected to influence the molecule's electronic properties, steric hindrance, and conformational preferences, thereby affecting its reactivity in ways that are not documented in the accessible literature.

Specifically, no detailed experimental or computational studies were found that address:

The photodissociation dynamics and excited state photochemistry of 1,2-Cyclohexanedione, 4-methyl-.

The mechanistic pathways of its intramolecular photoreductions .

Specific oxidation and reduction pathways for this particular molecule.

Therefore, to adhere to the strict requirements of providing scientifically accurate and specific information solely on 1,2-Cyclohexanedione, 4-methyl-, the requested article cannot be generated at this time due to the absence of relevant research findings.

Advanced Spectroscopic and Computational Investigations

Vibrational Spectroscopy for Structural and Tautomeric Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the structural details of 1,2-Cyclohexanedione (B122817), 4-methyl-, particularly concerning the equilibrium between its tautomeric forms.

The compound 1,2-Cyclohexanedione, 4-methyl- can exist in equilibrium between a diketo form and an enol tautomer. The enol form is stabilized by the formation of an intramolecular hydrogen bond. nih.gov FTIR spectroscopy is instrumental in identifying and distinguishing between these tautomers by probing their characteristic vibrational frequencies.

The diketo tautomer is characterized by the presence of two distinct carbonyl (C=O) stretching vibrations. In contrast, the enol tautomer exhibits a C=O stretch, a C=C stretching vibration from the enol ring, and a broad O-H stretching band resulting from the hydroxyl group. The position and shape of these bands are sensitive to the molecular environment and substitution.

Theoretical studies on substituted 1,2-cyclohexanediones indicate that the presence of a methyl group influences the thermodynamic stability of the tautomers. researchgate.net While specific experimental FTIR data for 4-methyl-1,2-cyclohexanedione is not extensively documented in the literature, analysis of the parent compound, 1,2-cyclohexanedione, and related structures like 2-methyl-1,3-cyclohexanedione provides a basis for expected spectral features. wikipedia.orgnih.gov For instance, studies on 2-methyl-1,3-cyclohexanedione show that intermolecular C-H···O hydrogen bonds in its dimeric form can play a crucial role in facilitating the tautomerization process. nih.gov

Table 1: Expected Characteristic FTIR Frequencies for Tautomers of 1,2-Cyclohexanedione, 4-methyl- (Note: These are approximate values based on related compounds; specific experimental values may vary.)

| Functional Group | Vibrational Mode | Tautomer | Approximate Wavenumber (cm⁻¹) |

| Carbonyl | C=O Stretch | Diketo | 1725 - 1705 |

| Carbonyl | C=O Stretch | Enol | 1680 - 1660 |

| Alkene | C=C Stretch | Enol | 1650 - 1630 |

| Hydroxyl | O-H Stretch (H-bonded) | Enol | 3400 - 3200 (broad) |

| C-H | C-H Stretch (Aliphatic) | Both | 2960 - 2850 |

The cyclohexane (B81311) ring is known for its conformational flexibility, primarily adopting chair and twist-boat conformations. masterorganicchemistry.com The presence of the methyl group at the C4 position and the two carbonyl groups at C1 and C2 will influence the conformational equilibrium. The methyl group will preferentially occupy an equatorial position to minimize steric hindrance, a common principle in the conformational analysis of substituted cyclohexanes. utexas.edulibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive determination of the chemical structure and for probing the dynamic processes in 1,2-Cyclohexanedione, 4-methyl-.

¹H and ¹³C NMR spectra provide a detailed map of the carbon and proton environments within the molecule, allowing for unambiguous structural assignment. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants are all indicative of the local electronic environment and the spatial relationship between nuclei.

For 1,2-Cyclohexanedione, 4-methyl-, the presence of the methyl group breaks the symmetry of the ring, leading to a distinct set of signals for each carbon and proton. The chemical shifts of the protons and carbons are heavily influenced by the proximity of the electron-withdrawing carbonyl groups. In the chair conformation, the distinction between axial and equatorial protons can be observed through their coupling constants.

While a specific, fully assigned spectrum for 1,2-Cyclohexanedione, 4-methyl- is not available in the searched literature, data for the isomeric 2-methyl-1,3-cyclohexanedione can provide insight. chemicalbook.comchemicalbook.com Based on general principles, a predicted spectrum can be outlined. docbrown.infonih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1,2-Cyclohexanedione, 4-methyl- (Note: Predicted values in ppm relative to TMS. Actual values will depend on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 | - | ~205-210 |

| C2 | - | ~205-210 |

| C3 | 2.5 - 2.8 | ~40-45 |

| C4 | 2.0 - 2.4 | ~30-35 |

| C5 | 1.8 - 2.2 | ~25-30 |

| C6 | 2.5 - 2.8 | ~40-45 |

| 4-CH₃ | 1.0 - 1.2 | ~20-25 |

Dynamic NMR (DNMR) refers to NMR experiments conducted on chemical systems that are undergoing dynamic processes on a timescale comparable to the NMR experiment itself. These processes include conformational changes and chemical exchanges, such as tautomerism.

For 1,2-Cyclohexanedione, 4-methyl-, the interconversion between the diketo and enol tautomers is a dynamic process whose rate can potentially be measured by DNMR. If the exchange rate is slow on the NMR timescale, separate signals will be observed for each tautomer. If the exchange is fast, averaged signals will be observed. At intermediate exchange rates, the signals become broadened, a phenomenon known as coalescence.

By analyzing the NMR lineshapes at various temperatures, it is possible to calculate the activation parameters and the rate constants for the tautomeric exchange. No specific DNMR studies on 1,2-Cyclohexanedione, 4-methyl- were identified in the literature search, but the technique remains a primary method for quantifying such equilibrium dynamics.

Microwave Spectroscopy for Gas-Phase Molecular Structure and Rotational Constants

Microwave spectroscopy is a high-resolution technique that probes the transitions between quantized rotational energy levels of molecules in the gas phase. acs.orglibretexts.org It allows for the extremely precise determination of a molecule's moments of inertia, from which a detailed three-dimensional structure, including bond lengths and angles, can be derived. tanta.edu.eg

A molecule must possess a permanent dipole moment to be active in microwave spectroscopy. tanta.edu.eg 1,2-Cyclohexanedione, 4-methyl-, in both its diketo and enol forms, has a permanent dipole moment and is therefore microwave active. The analysis of the rotational spectrum yields rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia (Iₐ, Iₑ, and I꜀).

For a given conformational isomer, a set of rotational constants can be determined. By measuring the spectra of different isotopologues (e.g., substituting ¹²C with ¹³C or ¹H with ²H), the positions of individual atoms can be pinpointed with very high accuracy. While no specific microwave spectroscopy studies on 1,2-Cyclohexanedione, 4-methyl- have been reported in the searched literature, the data that would be obtained are illustrated below. nih.gov The study of such a molecule would likely be complex due to the presence of multiple conformers and the internal rotation of the methyl group. nih.gov

Table 3: Illustrative Data from a Hypothetical Microwave Spectroscopy Study of a 1,2-Cyclohexanedione, 4-methyl- Conformer (Note: This table is for illustrative purposes only as no experimental data were found.)

| Parameter | Symbol | Hypothetical Value | Information Derived |

| Rotational Constant A | A | 2500 MHz | Moment of inertia about the a-axis |

| Rotational Constant B | B | 1800 MHz | Moment of inertia about the b-axis |

| Rotational Constant C | C | 1500 MHz | Moment of inertia about the c-axis |

| Dipole Moment Component µₐ | µₐ | 1.5 D | Component of dipole moment along the a-axis |

| Dipole Moment Component µₑ | µₑ | 2.0 D | Component of dipole moment along the b-axis |

| Dipole Moment Component µ꜀ | µ꜀ | 0.5 D | Component of dipole moment along the c-axis |

Mass Spectrometry for Fragmentation Pathways and Mechanistic Insights

Beyond its basic role in determining molecular weight, mass spectrometry is a powerful tool for elucidating the structural features of a molecule through the analysis of its fragmentation patterns. For 1,2-Cyclohexanedione, 4-methyl-, electron impact (EI) mass spectrometry would induce a series of characteristic fragmentation reactions that provide deep mechanistic insights into its structure and stability.

The initial step in EI-MS is the ionization of the molecule to form a molecular ion (M⁺˙). Due to the presence of two carbonyl groups, the ionization is most likely to occur by removal of a non-bonding electron from one of the oxygen atoms. The resulting molecular ion is energetically unstable and undergoes fragmentation through various pathways. The fragmentation of cyclic ketones is often dictated by α-cleavage, which is the cleavage of a bond adjacent to the carbonyl group. youtube.comlibretexts.org

In the case of 1,2-Cyclohexanedione, 4-methyl-, several key fragmentation pathways can be postulated:

α-Cleavage: Cleavage of the C-C bond between the two carbonyl groups would be a primary fragmentation event. This would lead to the opening of the ring and the formation of a distonic ion. Subsequent cleavages could lead to the loss of neutral molecules.

Loss of Carbon Monoxide (CO): A common fragmentation pathway for carbonyl compounds is the loss of a neutral CO molecule. In a 1,2-dione, this could occur sequentially.

McLafferty-type Rearrangements: Although a classical McLafferty rearrangement is not possible, hydrogen rearrangements from the alkyl chain to the carbonyl oxygen can initiate fragmentation. libretexts.org

Ring Cleavage: Besides the initial α-cleavage, other ring bonds can break, leading to the formation of various smaller fragments. The position of the methyl group will influence the relative stability of the resulting carbocations and radical fragments, thus directing the fragmentation pathways.

A plausible fragmentation scheme would involve an initial α-cleavage followed by the loss of one or two molecules of carbon monoxide. The presence of the methyl group is expected to influence the fragmentation by stabilizing adjacent positive charges.

Table 1: Postulated Mass Spectrometric Fragments of 1,2-Cyclohexanedione, 4-methyl-

| m/z (mass/charge ratio) | Postulated Fragment Structure/Origin |

| 126 | Molecular ion [M]⁺˙ |

| 98 | Loss of CO from the molecular ion |

| 83 | Loss of CO and a methyl radical |

| 70 | Loss of two CO molecules |

| 55 | Further fragmentation of the hydrocarbon backbone |

| 43 | Acylium ion [CH₃CO]⁺ |

This table provides a simplified view of the expected fragments. High-resolution mass spectrometry would be invaluable in confirming the elemental composition of each fragment ion, thereby providing stronger evidence for the proposed fragmentation mechanisms.

Quantum Chemical Calculations and Computational Modeling

Density Functional Theory (DFT) has become a important method for investigating the electronic structure, stability, and reactivity of organic molecules. uni.lu For 1,2-Cyclohexanedione, 4-methyl-, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can provide a wealth of information.

DFT studies can be used to:

Optimize the molecular geometry: Determining the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This can also be used to identify different possible conformers (e.g., chair, boat, twist-boat) of the cyclohexanedione ring and their relative energies.

Calculate electronic properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Generate molecular electrostatic potential (MEP) maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a 1,2-dione, the carbonyl carbons would be expected to be electrophilic sites.

Simulate vibrational spectra: DFT can predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectra to confirm the structure and assign specific vibrational modes.

Table 2: Insights from DFT Studies on 1,2-Cyclohexanedione, 4-methyl-

| Parameter | Significance |

| Optimized Geometry | Provides the most stable 3D structure and conformational analysis. |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation properties. |

| MEP Map | Shows sites for nucleophilic and electrophilic attack. |

| Vibrational Frequencies | Aids in the interpretation of experimental IR and Raman spectra. |

Ab initio molecular orbital theory encompasses a range of computational methods derived directly from theoretical principles without the inclusion of experimental data. aps.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic information.

For 1,2-Cyclohexanedione, 4-methyl-, ab initio calculations would be particularly useful for:

Mapping reaction pathways: Investigating the energetic landscape of chemical reactions involving the dione (B5365651), such as enolization, rearrangements, or reactions with other molecules.

Locating transition states: Identifying the geometry and energy of transition states for various reactions. The energy of the transition state is crucial for calculating the activation energy and predicting reaction rates.

Calculating accurate thermochemical data: Determining properties like the heat of formation and bond dissociation energies with high precision.

Table 3: Applications of Ab Initio Theory to 1,2-Cyclohexanedione, 4-methyl-

| Application | Details |

| Reaction Energetics | Calculation of reaction enthalpies and Gibbs free energies. |

| Transition State Theory | Determination of activation barriers and reaction rate constants. |

| High-Accuracy Energies | Benchmarking results from less computationally expensive methods like DFT. |

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic processes of 1,2-Cyclohexanedione, 4-methyl-.

MD simulations can be employed to:

Explore conformational space: The cyclohexanedione ring is not static and can undergo conformational changes like ring flipping. MD simulations can reveal the dynamics and preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent).

Simulate solvent effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the structure, dynamics, and reactivity of the dione.

Investigate reaction mechanisms: For reactions with a significant dynamic component, MD simulations can provide a more detailed picture of the reaction pathway than static quantum chemical calculations.

Table 4: Insights from Molecular Dynamics Simulations of 1,2-Cyclohexanedione, 4-methyl-

| Area of Investigation | Information Gained |

| Conformational Dynamics | Time-evolution of ring conformations and methyl group rotation. |

| Solvation Structure | Arrangement of solvent molecules around the solute. |

| Reaction Dynamics | Atomistic details of how a reaction proceeds over time. |

In addition to vibrational spectra, quantum chemical calculations can predict other spectroscopic parameters. This is a powerful approach for confirming the identity of a synthesized compound and for interpreting experimental spectra.

For 1,2-Cyclohexanedione, 4-methyl-, theoretical predictions can include:

Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. These predicted shifts can be compared with experimental NMR data to assign peaks and confirm the structure.

Ultraviolet-Visible (UV-Vis) spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This can help in understanding the electronic transitions of the dione.

Table 5: Theoretically Predicted Spectroscopic Parameters for 1,2-Cyclohexanedione, 4-methyl-

| Spectroscopic Technique | Predicted Parameters |

| NMR | ¹H and ¹³C chemical shifts, spin-spin coupling constants. |

| UV-Vis | Electronic transition energies (λₘₐₓ), oscillator strengths. |

| IR/Raman | Vibrational frequencies and intensities. |

Coordination Chemistry and Catalytic Applications

Chelation Properties of 1,2-Cyclohexanedione (B122817), 4-Methyl- and its Ligands

The chelation properties of 1,2-cyclohexanedione, 4-methyl- are primarily attributed to the presence of two adjacent carbonyl groups. These groups can coordinate with a single metal ion, forming a stable five-membered ring structure. This arrangement is characteristic of bidentate ligands, which can bind to a metal center at two points. The ability of dione (B5365651) compounds to act as effective chelating agents is well-documented for related molecules. For instance, cyclohexane-1,3-dione derivatives are known to chelate ferrous ions, a property that is crucial for their inhibitory effects on certain enzymes. nih.gov Similarly, other diketones like 2,4-pentadione readily form stable complexes with various metal ions, including Ni(II) and Cu(II).

The chelation process typically involves the deprotonation of the enol form of the diketone, leading to a negatively charged ligand that can coordinate with a positively charged metal ion. The stability of the resulting metal complex is influenced by several factors, including the nature of the metal ion, the solvent system, and the specific structure of the dione ligand. The methyl group at the 4-position of the cyclohexane (B81311) ring in 1,2-cyclohexanedione, 4-methyl- can also influence its chelation properties through steric and electronic effects.

Role in Metal Ion Complexation

The capacity of 1,2-cyclohexanedione, 4-methyl- to form complexes with a variety of metal ions is a key aspect of its coordination chemistry. The two oxygen atoms of the carbonyl groups act as donor atoms, providing a coordination site for metal ions. This interaction leads to the formation of metal-ligand complexes with well-defined stoichiometry and geometry.

The synthesis of metal complexes involving dione ligands is a common practice in inorganic chemistry. For example, derivatives of cyclohexane-1,3-dione have been successfully used to synthesize complexes with Zn(II) and Cu(II). nih.gov The resulting complexes often exhibit distinct physical and chemical properties compared to the free ligand and metal ion, including changes in color, solubility, and reactivity. The formation of these complexes can be confirmed through various spectroscopic techniques, such as infrared (IR) and UV-visible spectroscopy, which show characteristic shifts in the absorption bands of the carbonyl groups upon coordination to a metal.

A notable example, although involving a derivative, is the synthesis of {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II). This complex is synthesized from a derivative of 4-methyl-cyclohexene, highlighting the utility of the substituted cyclohexane framework in creating sophisticated metal complexes with applications in areas such as medicinal chemistry.

Application as Ligands in Catalytic Systems

Ligands derived from 1,2-cyclohexanedione, 4-methyl- are valuable in the field of catalysis, where they can influence the efficiency and selectivity of various chemical reactions. By coordinating to a metal center, these ligands can modify the metal's electronic and steric environment, thereby tuning its catalytic activity.

Promoting Cycloisomerization Reactions

A significant application of dione ligands is in promoting cycloisomerization reactions. A study has shown that 1,2-cyclohexanedione can be used in conjunction with a cationic rhodium(I)/Segphos complex to catalyze the cycloisomerization of 1,6- and 1,7-diynes. In this catalytic system, it is proposed that the 1,2-cyclohexanedione effectively occupies vacant coordination sites on the rhodium catalyst. This coordination prevents undesired side reactions and promotes the desired cycloisomerization pathway, leading to the formation of trienes and vinylpyrroles. The use of a dione as an additive highlights its role in modulating the reactivity of the metal catalyst to achieve specific synthetic outcomes.

Catalytic Activity in Organic Transformations

Beyond cycloisomerization, ligands based on the 1,2-cyclohexanedione framework can participate in a broader range of catalytic organic transformations. Rhodium complexes, in general, are versatile catalysts for reactions such as C-H activation and asymmetric synthesis. numberanalytics.com The properties of the ligands coordinated to the rhodium center are crucial in determining the catalyst's performance.

While specific examples detailing the catalytic activity of 1,2-cyclohexanedione, 4-methyl- in other organic transformations are not extensively documented, the principles of ligand-modified catalysis are widely applicable. For instance, organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold have been developed and tested in Michael addition reactions. mdpi.com This demonstrates the utility of the cyclohexane-1,2-diamine framework, which can be derived from the corresponding dione, in designing catalysts for various organic reactions. The ability to introduce chirality, as in the case of the diamine derivatives, is particularly important for asymmetric catalysis, a key area in modern synthetic chemistry.

Mechanistic Studies of Biological Interactions

Interaction with Enzymes and Protein Function

Cyclohexanediones are known to interact with various enzymes, either as substrates for catalytic activity or as modifying agents that alter protein function.

Cyclohexane-1,2-dione hydrolase (CDH) is an enzyme that plays a role in the degradation of alicyclic compounds. wikipedia.orgnih.gov It catalyzes the hydrolytic cleavage of the C-C bond in cyclohexane-1,2-dione to produce 6-oxohexanoate, which can be further metabolized. nih.govnih.gov This enzymatic action is a key step in the anaerobic degradation pathway of certain cyclic compounds by microorganisms like the denitrifying Azoarcus sp. nih.govnih.gov

CDH is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, a class known for cleaving C-C bonds adjacent to a carbonyl group. nih.govnih.gov The enzyme exhibits high specificity for its substrate. wikipedia.org Studies on CDH from Azoarcus sp. strain 22Lin have shown that while it effectively hydrolyzes cyclohexane-1,2-dione, it does not act on the corresponding 1,3- and 1,4-dione isomers. nih.govnih.gov The substrate specificity of CDH is a critical area of study, and while direct studies on 4-methyl-1,2-cyclohexanedione are not prevalent in the reviewed literature, the enzyme's specificity suggests that substitutions on the cyclohexanedione ring would likely influence its binding and catalytic efficiency.

Table 1: Substrate Specificity of Cyclohexane-1,2-dione Hydrolase (CDH)

| Substrate | Enzyme Activity | Reference |

|---|---|---|

| Cyclohexane-1,2-dione | Active Substrate | nih.govnih.gov |

| Cyclohexane-1,3-dione | No Reaction | nih.govwikipedia.org |

| Cyclohexane-1,4-dione | No Reaction | nih.gov |

A significant biochemical reaction of 1,2-dicarbonyl compounds, including 1,2-cyclohexanedione (B122817), is their ability to specifically modify arginine residues in proteins. nih.govacs.orgdocumentsdelivered.com This reaction is a valuable tool in protein chemistry for identifying essential arginine residues that may be located in active sites or are crucial for protein structure and function. acs.orgnih.gov

The reaction between 1,2-cyclohexanedione and the guanidinium (B1211019) group of arginine results in the formation of a stable adduct, effectively neutralizing the positive charge of the arginine residue. documentsdelivered.comresearchgate.net This modification can lead to a loss of biological activity if the arginine residue is essential for substrate binding, catalytic activity, or protein-protein interactions. nih.gov For instance, modification of arginine residues in vimentin (B1176767) and desmin with 1,2-cyclohexanedione severely inhibits their assembly into intermediate filaments. nih.gov Similarly, this modification has been used to probe the role of arginine in various proteins, including hemoglobin and ribonucleases. documentsdelivered.comresearchgate.net

To enhance the utility of this reaction for proteomic studies, a modified reagent, cyclohexanedione-azide (CHD-Azide), has been developed. acs.orgnih.gov This allows for the specific labeling of reactive arginine residues, which can then be enriched and identified using click chemistry, providing insights into protein function and interaction on a larger scale. acs.org

Table 2: Examples of Proteins Studied Using Arginine Modification by 1,2-Cyclohexanedione

| Protein | Effect of Modification | Reference |

|---|---|---|

| Hemoglobin (β-chain) | Arginine residues modified, preventing tryptic cleavage at these sites. | documentsdelivered.comresearchgate.net |

| Vimentin and Desmin | Inhibited assembly into intermediate filaments. | nih.gov |

| Ribonuclease A | Selective labeling of reactive arginine residues demonstrated with CHD-Azide. | acs.org |

Biochemical Mechanisms of Action of Cyclohexanedione Derivatives

Derivatives of cyclohexanedione are notable for their potent biological activities, particularly as herbicides. Their mechanism of action often involves the targeted inhibition of crucial metabolic enzymes.

A major class of cyclohexanedione derivatives, often referred to as "dims" (e.g., sethoxydim, clethodim), are powerful and selective inhibitors of acetyl-CoA carboxylase (ACCase). researchgate.netnih.govinvasive.org ACCase is a vital biotin-containing enzyme that catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA. nih.govyoutube.com This product is essential for the synthesis and elongation of fatty acids, which are critical components of cell membranes and are involved in the production of various secondary metabolites. scielo.brfrontiersin.orgnih.gov

The inhibitory action of cyclohexanedione herbicides is highly selective, primarily affecting the homomeric plastidic form of ACCase found in most grasses (Poaceae). scielo.brfrontiersin.org Dicotyledonous plants, which possess a herbicide-resistant heteromeric form of ACCase in their plastids, are generally tolerant. scielo.br The inhibition of ACCase blocks the production of fatty acids, leading to a breakdown of cell membrane integrity, particularly in rapidly growing meristematic tissues, and ultimately resulting in plant death. invasive.orgscielo.br The inhibition is competitive with respect to the acetyl-CoA substrate and targets the carboxyltransferase (CT) domain of the enzyme. scielo.brscielo.br

Table 3: Inhibition Constants (Ki) of Cyclohexanedione Herbicides for ACCase from Susceptible Grass Species

| Herbicide | Species | Ki (μM) | Reference |

|---|---|---|---|

| Alloxydim | Various | 0.02 - 1.95 | nih.gov |

| Sethoxydim | Various | 0.02 - 1.95 | nih.gov |

| Clethodim | Various | 0.02 - 1.95 | nih.gov |

The primary molecular target of herbicidal cyclohexanedione derivatives is the carboxyltransferase (CT) domain of the plastid-localized acetyl-CoA carboxylase. nih.govscielo.brscielo.br The selectivity between susceptible grasses and resistant broadleaf plants is due to structural differences in this enzyme. nih.govfrontiersin.org

Resistance to these herbicides in some weed populations has been linked to specific mutations in the ACCase gene. rothamsted.ac.uk For example, an isoleucine-to-leucine substitution at a critical position within the CT domain can confer resistance to both cyclohexanedione and aryloxyphenoxypropionate ("fop") herbicides. nih.govrothamsted.ac.uk This highlights the specific nature of the herbicide-enzyme interaction at the molecular level.

The downstream cellular pathway affected by the inhibition of ACCase is de novo fatty acid synthesis. scielo.br The disruption of this pathway leads to a cascade of effects:

Cessation of Lipid Production: The lack of malonyl-CoA halts the synthesis of fatty acids required for new membranes. nih.gov

Loss of Membrane Integrity: This is most pronounced in areas of active cell division and growth, such as meristems. scielo.br

Metabolite Leakage: Damage to cell membranes leads to the leakage of cellular contents. scielo.br

Growth Inhibition and Necrosis: The inability to produce new cells and maintain existing ones leads to the cessation of growth, followed by chlorosis and necrosis, typically visible in young, growing tissues. scielo.brnih.gov

Beyond target-site mutations, another mechanism of resistance involves enhanced herbicide metabolism by the plant, often through the action of cytochrome P450 monooxygenases and glutathione (B108866) S-transferases. scielo.brscielo.br

Future Directions and Emerging Research Avenues for 1,2 Cyclohexanedione, 4 Methyl

Development of Asymmetric Synthesis and Chiral Derivatives

The presence of a stereocenter at the C4 position of 4-methyl-1,2-cyclohexanedione makes the development of asymmetric synthetic routes a paramount objective. Access to enantiomerically pure forms of the dione (B5365651) and its derivatives is crucial for applications in pharmaceuticals and catalysis. Future research will likely focus on organocatalytic and transition-metal-catalyzed methods to establish this chirality.

Strategies for the enantioselective synthesis of substituted cyclic ketones are well-documented and could be adapted for this target. For instance, organocatalytic approaches, such as those employing cinchona alkaloids, have proven effective in creating chiral 1,4-dihydropyridine (B1200194) derivatives through Michael addition reactions, a strategy that could be explored for elaborating the 4-methyl-1,2-cyclohexanedione core. nih.gov Furthermore, developing methods for the asymmetric synthesis of spirocyclic scaffolds, which can be achieved through organocatalytic [4+2] cycloadditions, represents a promising direction for creating complex chiral architectures from dione precursors. nih.gov The insights gained from these established asymmetric transformations can guide the design of specific catalysts and reaction conditions to control the stereochemistry of 4-methyl-1,2-cyclohexanedione and its reaction products.

Exploration of Novel Reaction Pathways and Domino Processes

The 1,2-dicarbonyl motif is a reactive functional group capable of participating in a wide array of chemical transformations. For 4-methyl-1,2-cyclohexanedione, future research should aim to move beyond simple condensation reactions and explore novel pathways, particularly domino reactions. Domino processes, which involve multiple bond-forming events in a single pot, offer significant advantages in terms of efficiency, resource management, and waste reduction, making them a cornerstone of modern green chemistry. e-bookshelf.deepfl.ch

The reactivity of the dione can be harnessed to build complex molecular frameworks. For example, research into the domino reactions of related cyclic diones has shown their utility in synthesizing unique spiro and fused heterocyclic systems. rsc.org The development of new catalytic systems could unlock unprecedented transformations. The strategic use of 4-methyl-1,2-cyclohexanedione in multicomponent domino reactions could lead to the rapid assembly of biologically active natural product analogues and other valuable molecules. nih.gov Investigations into unusual reaction sequences, such as those involving the generation of ene-dione species from diosphenol precursors, could also reveal new synthetic possibilities for this versatile building block. nih.gov

Integration into Supramolecular Architectures and Self-Assembly

The ability of the 1,2-dione functional group to form stable complexes and participate in directed non-covalent interactions makes 4-methyl-1,2-cyclohexanedione an attractive building block for supramolecular chemistry. The parent compound, 1,2-cyclohexanedione (B122817), is known to condense with diamines to form diaza heterocycles and can be converted into dioxime ligands, which readily coordinate with metals. wikipedia.org

Future work could focus on synthesizing ligands from chiral 4-methyl-1,2-cyclohexanedione for the construction of enantiopure metal-organic frameworks (MOFs) or coordination polymers with applications in asymmetric catalysis and separations. Beyond discrete coordination complexes, the compound could be incorporated into larger systems to direct their self-assembly. For instance, functionalizing polymers with this dione derivative could influence their aggregation behavior in solution. The self-assembly of cyclodextrins and their complexes, which form aggregates and microparticles in aqueous solutions, serves as a model for how even subtle structural changes can dramatically impact aggregation properties. nih.gov Similarly, incorporating the rigid, functional core of 4-methyl-1,2-cyclohexanedione into amphiphilic molecules could lead to the formation of novel hydrogels or other soft materials whose assembly is responsive to external stimuli like pH. nih.gov

Advanced Materials Science Applications Beyond Established Uses

The potential applications of 4-methyl-1,2-cyclohexanedione in materials science are largely untapped. The 1,2-dicarbonyl moiety is known to be photosensitive and can act as a photoinitiator in polymerization reactions. researchgate.net This opens the door for designing photocurable polymers and photoresists where the dione is either a key component of the polymer backbone or a cross-linking agent. The vinyl end-capped modification of functional monomers is a common strategy for creating photocurable materials, and derivatives of 4-methyl-1,2-cyclohexanedione could be designed for this purpose. mdpi.com

The use of carbonyl-containing compounds in photopolymerization is an active area of research. researchgate.net Transition metal-carbonyl derivatives, for example, can initiate polymerization upon exposure to light, a principle that could be extended to systems incorporating our target dione. tandfonline.com Furthermore, the development of novel photopolymer resins for applications like 3D printing and high refractive index optics is a rapidly advancing field. nih.gov By incorporating the sulfur-rich or electronically active derivatives of 4-methyl-1,2-cyclohexanedione, it may be possible to create new photopolymers with tailored optical and mechanical properties.

Synergistic Computational-Experimental Approaches for Deeper Mechanistic Understanding

To unlock the full potential of 4-methyl-1,2-cyclohexanedione, a deep understanding of its reactivity, stereochemistry, and electronic properties is essential. A synergistic approach that combines computational modeling with experimental validation is the most effective way to achieve this. Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms, predicting selectivity, and understanding complex chemical processes. mdpi.com

A key feature of 1,2-cyclohexanedione is its keto-enol tautomerism, with studies on the parent compound showing the enol form to be slightly more stable. wikipedia.org DFT calculations could be employed to precisely model how the C4-methyl group influences the tautomeric equilibrium and the kinetics of interconversion in 4-methyl-1,2-cyclohexanedione. Such studies can predict how stereoselectivity arises in reactions, for example, in NHC-catalyzed cycloadditions, by mapping the potential energy surfaces of different reaction pathways. nih.gov These theoretical predictions would guide the design of experiments, helping to select the optimal catalysts, solvents, and reaction conditions to achieve a desired outcome, thereby accelerating the discovery of new and useful transformations.

Table of Mentioned Compounds

Summary of Future Research Directions

Q & A

Q. What are the optimized synthetic routes for 4-methyl-1,2-cyclohexanedione, and how do reaction conditions affect yield?

While 1,2-cyclohexanedione synthesis is historically challenging due to competing side reactions , the methyl derivative requires tailored approaches. Common methods include oxidation of 4-methyl-1,2-cyclohexanediol under controlled basic conditions or catalytic dehydrogenation of methyl-substituted precursors. Yield optimization depends on temperature (ideally 50–80°C), solvent polarity (e.g., aqueous ethanol), and catalyst selection (e.g., PtO₂ for dehydrogenation). Impurities often arise from over-oxidation or keto-enol tautomerization, necessitating purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing 4-methyl-1,2-cyclohexanedione?

- NMR : -NMR reveals distinct signals for methyl protons (δ 1.2–1.4 ppm) and diketone carbonyls (δ 2.5–2.8 ppm). -NMR confirms diketone carbons at δ 205–210 ppm .

- IR : Strong carbonyl stretches at 1700–1750 cm and C–O–C vibrations near 1250 cm .

- MS : Electron ionization (EI-MS) shows molecular ion peaks at m/z 126 (CHO) and fragmentation patterns indicative of methyl loss (m/z 111) .

Q. How does the methyl substituent influence the stability and reactivity of 1,2-cyclohexanedione?

The methyl group at C4 increases steric hindrance, slowing nucleophilic attacks at adjacent carbonyls. However, it stabilizes enol tautomers via hyperconjugation, favoring keto-enol equilibria under acidic/basic conditions . Storage at –20°C in inert atmospheres (argon) minimizes decomposition, as the diketone is prone to hydration and dimerization in humid environments .

Advanced Research Questions

Q. What mechanistic pathways govern the nucleophilic addition reactions of 4-methyl-1,2-cyclohexanedione?

The diketone undergoes regioselective additions at the less hindered carbonyl (C1). In alkaline media, enolate formation directs nucleophiles (e.g., Grignard reagents) to C1, while acid-catalyzed conditions favor C2 via protonation of the carbonyl oxygen. Computational studies (DFT) suggest transition-state stabilization by methyl-induced steric effects, with activation energies 5–10 kJ/mol lower for C1 attacks .

Q. How can contradictions in reported reaction outcomes with 4-methyl-1,2-cyclohexanedione be resolved?

Discrepancies often arise from tautomeric equilibria or solvent effects. For example, in aqueous ethanol, the enol form predominates, leading to aldol condensation, while aprotic solvents (DMSO) stabilize the diketone, enabling Michael additions. Controlled experiments with deuterated solvents and in-situ NMR monitoring can clarify dominant pathways .

Q. What challenges exist in analyzing 4-methyl-1,2-cyclohexanedione in complex matrices, and how are they addressed?

Co-elution with structurally similar diketones in HPLC (e.g., 3-methyl isomers) complicates quantification. Using chiral stationary phases (e.g., β-cyclodextrin) or tandem MS/MS with collision-induced dissociation (CID) improves specificity. For GC-MS, derivatization (silylation) enhances volatility and peak resolution .

Q. What role does 4-methyl-1,2-cyclohexanedione play in synthesizing advanced materials?

It serves as a precursor for liquid crystals and polymers. For example, condensation with aromatic diamines yields polyimides with high thermal stability (>300°C). The methyl group enhances solubility in organic solvents, facilitating spin-coating for thin-film applications .

Methodological Considerations

Q. How should researchers design experiments to mitigate side reactions during 4-methyl-1,2-cyclohexanedione synthesis?

Q. What computational tools are recommended for modeling the excited-state behavior of 4-methyl-1,2-cyclohexanedione?

Time-dependent density functional theory (TD-DFT) with B3LYP/6-31+G(d,p) basis sets accurately predicts UV-Vis absorption maxima (λ ~280 nm) and n→π* transitions. Solvent effects (PCM model) refine predictions for polar environments .

Data Contradictions and Validation

Q. Why do studies report conflicting pKa values for 4-methyl-1,2-cyclohexanedione?

Variations stem from solvent polarity and measurement techniques. Potentiometric titrations in DMSO yield pKa ~8.2 (enol), while aqueous measurements suggest pKa ~10.5. Standardizing solvents and using UV-Vis titration with pH-sensitive dyes (e.g., bromothymol blue) improves consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。